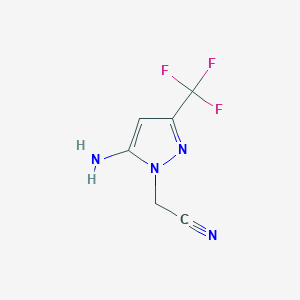

2-(5-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile

Description

2-(5-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile is a pyrazole-based compound featuring an amino group at the 5-position and a trifluoromethyl (CF₃) group at the 3-position of the pyrazole ring, with an acetonitrile substituent at the 1-position.

Key features of the compound:

Properties

IUPAC Name |

2-[5-amino-3-(trifluoromethyl)pyrazol-1-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N4/c7-6(8,9)4-3-5(11)13(12-4)2-1-10/h3H,2,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTTSIJVONOCUAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1C(F)(F)F)CC#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of 2-(5-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. These factors could include pH, temperature, and the presence of other molecules that can interact with the compound.

Biological Activity

2-(5-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

The compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity. The general structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Notably, the compound has been studied for its potential as an enzyme inhibitor, particularly in inflammatory pathways.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Anti-inflammatory Activity

A study demonstrated that derivatives of pyrazole compounds, including this compound, exhibited significant anti-inflammatory effects. The compound showed a selective inhibition profile for COX-2 over COX-1, indicating a potential for reduced gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Properties

Research has indicated that this compound can induce apoptosis in various cancer cell lines. For instance, a study highlighted its efficacy in reducing cell viability in breast cancer models by activating caspase pathways, suggesting a mechanism involving programmed cell death .

Antimicrobial Effects

The antimicrobial properties of this compound have been explored against several bacterial strains. The compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds containing the pyrazole moiety, such as 2-(5-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile, exhibit significant anticancer properties. Pyrazole derivatives have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. For instance, studies have shown that certain derivatives can induce apoptosis in various cancer cell lines, making them potential candidates for drug development in oncology .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It is hypothesized that the trifluoromethyl group enhances the compound's interaction with biological targets involved in inflammatory pathways. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, similar to established nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib, which is known for its selective COX-2 inhibition .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Research indicates that pyrazole derivatives can exhibit broad-spectrum antimicrobial activity against various pathogens. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial growth .

Agrochemicals

Pesticide Development

The unique chemical structure of this compound makes it a candidate for developing new pesticides. Its ability to interact with specific biological targets can be exploited to create herbicides or fungicides that are effective against resistant strains of weeds and fungi. Field studies have shown promising results in controlling pest populations while minimizing environmental impact .

Material Science

Polymer Chemistry

In material science, this compound has potential applications in polymer chemistry. The incorporation of pyrazole units into polymer matrices can enhance thermal stability and mechanical properties. Research indicates that polymers containing trifluoromethyl-substituted pyrazoles exhibit improved resistance to solvents and elevated temperatures, making them suitable for high-performance applications .

Summary Table of Applications

| Application Area | Specific Use Cases | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer agents, anti-inflammatory drugs | Targeted therapy, reduced side effects |

| Agrochemicals | Pesticide formulation | Effective pest control, reduced environmental impact |

| Material Science | Polymer enhancement | Improved thermal stability and mechanical properties |

Case Studies

- Anticancer Research : A study published in Journal of Medicinal Chemistry demonstrated the synthesis of a series of pyrazole derivatives, including this compound, which showed IC50 values in the low micromolar range against human cancer cell lines. The mechanism was linked to mitochondrial dysfunction leading to apoptosis .

- Agrochemical Efficacy : In a field trial conducted by agricultural scientists, formulations containing this compound were tested against common agricultural pests. Results indicated a significant reduction in pest populations compared to control plots, demonstrating its potential as an eco-friendly pesticide .

- Polymer Development : A recent study explored the incorporation of the compound into polycarbonate matrices. The resulting materials exhibited enhanced mechanical strength and thermal resistance compared to traditional polymers, suggesting applications in aerospace and automotive industries .

Comparison with Similar Compounds

Structural Analogs in the Pyrazole-Acetonitrile Family

The following table compares substituents, molecular weights, and inferred applications of structurally related pyrazole-acetonitrile derivatives:

Key Observations:

Substituent Effects: Bromo vs. Amino: Bromine in the 4-position () facilitates Suzuki-Miyaura couplings, whereas the amino group in the target compound may enable amide bond formation or serve as a hydrogen-bond donor in drug-receptor interactions. Trifluoromethyl Group: Present in both the target compound and the bromo-methyl analog (), this group enhances metabolic stability and membrane permeability. Methoxyphenyl vs. Trifluoromethyl: The methoxyphenyl group () introduces aromaticity and electron-donating effects, contrasting with the electron-withdrawing CF₃ group.

Molecular Weight Trends :

- The bromo-methyl analog (268.03 g/mol) is heavier due to the bromine atom, which may reduce solubility compared to the target compound (~207 g/mol).

Pharmaceutical Intermediates with Pyrazole-Acetonitrile Moieties

Several patents describe pyrazole-acetonitrile derivatives as intermediates in synthesizing kinase inhibitors or anticancer agents:

- Example 1: 2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(1-(3-fluoro-2-(trifluoromethyl)isonicotinoyl)piperidin-4-yl)azetidin-3-yl)acetonitrile (): Structure: Combines pyrazole-acetonitrile with a pyrrolopyrimidine group and a piperidine moiety. Application: Likely targets protein kinases due to the pyrrolopyrimidine scaffold, a common feature in kinase inhibitors.

- Example 2: 2-(1-(1-(3-Fluoro-2-(trifluoromethyl)isonicotinoyl)piperidin-4-yl)azetidin-3-ylidene)acetonitrile (): Structure: Features an azetidine ring conjugated to acetonitrile. Application: Intermediate in synthesizing boron-containing compounds for bioconjugation (e.g., via Suzuki-Miyaura coupling with boronic esters).

Key Differences:

- Complexity : Pharmaceutical intermediates () often incorporate additional rings (e.g., azetidine, piperidine) for 3D diversity, whereas the target compound is simpler, favoring cost-effective synthesis.

- Reactivity: The amino group in the target compound may offer orthogonal reactivity compared to halogenated analogs (e.g., bromine in ).

Structure-Activity Relationship (SAR) Considerations

Preparation Methods

Reaction of Malononitrile and Derivatives with Hydrazines

Another synthetic route involves the condensation of malononitrile or substituted malononitriles with hydrazines. This pathway can lead to 5-aminopyrazoles bearing cyano substituents, including trifluoromethylated variants.

-

- Malononitrile dimerization may occur before reaction with hydrazine.

- The condensation forms pyrazole rings with amino and cyano functionalities.

- Substituted malononitriles avoid dimerization and afford 3,5-diaminopyrazoles smoothly.

Relevance:

This method is useful for introducing cyano groups adjacent to the pyrazole ring and can be adapted for trifluoromethyl-substituted analogs.

Solid-Phase Synthesis Using Resin-Bound Intermediates

A more recent and efficient approach involves solid-phase synthesis techniques where β-ketonitrile derivatives are attached to resin supports and reacted with hydrazines.

-

- Facilitates combinatorial library synthesis for drug screening.

- Avoids handling of free β-ketonitrile intermediates.

- Enables easy purification by resin cleavage.

Use of β-Bromo-α-(ethylsulfanyl)cinnamonitrile Derivatives

Synthesis of 5-amino-3-aryl-1H-pyrazoles has been reported from β-bromo-α-(ethylsulfanyl)cinnamonitrile derivatives, which upon oxidation and reaction with hydrazine hydrate yield the corresponding amino-pyrazoles.

Incorporation of Trifluoromethyl and Cyano Groups via 1,2-Dicyanoalkenes and Trifluorodiazoethane

A modern method involves the use of 1,2-dicyanoalkenes reacting with trifluorodiazoethane under base-promoted conditions to afford trifluoromethylated pyrazole-carbonitriles.

-

- Use of tetrahydrofuran or dimethylformamide as solvent.

- Tetramethylethylenediamine (TMEDA) as base.

- Room temperature stirring for 12 hours.

- Post-reaction workup includes aqueous extraction and column chromatography purification.

- Safety note: trifluorodiazoethane is potentially explosive and requires stringent precautions.

| Parameter | Details |

|---|---|

| Starting materials | 1,2-Dicyanoalkene, trifluorodiazoethane |

| Base | Tetramethylethylenediamine (TMEDA) |

| Solvent | THF or DMF |

| Temperature | Room temperature |

| Reaction time | 12 hours |

| Purification | Column chromatography |

| Safety considerations | Handle trifluorodiazoethane under strict safety protocols |

Industrially Relevant Processes for Trifluoromethylated Aminopyrazoles

Patents disclose improved industrial processes for preparing trifluoromethyl-substituted 5-aminopyrazoles, focusing on:

- Use of nitrile solvents to enhance reaction efficiency.

- Avoidance of volatile, carcinogenic solvents and corrosive amine salts.

- Shorter reaction times and environmentally friendly conditions.

- Reaction of structural disulfides with halogenating agents followed by condensation steps.

Summary Table of Preparation Methods

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(5-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile, and how can reaction parameters be optimized?

A nucleophilic substitution reaction between 5-amino-3-(trifluoromethyl)-1H-pyrazole and chloroacetonitrile under basic conditions is a standard approach. Key parameters include:

- Base selection : Potassium carbonate (K₂CO₃) is often used to deprotonate the pyrazole nitrogen, enhancing reactivity .

- Solvent : Polar aprotic solvents like DMF improve solubility and reaction efficiency .

- Temperature : Room temperature or mild heating (40–60°C) minimizes side reactions such as hydrolysis of the nitrile group. Yields up to 80.6% have been reported with excess ethyl chloroacetate and rigorous monitoring via TLC/HPLC .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- ¹H/¹³C NMR : Assignments for the CH₂ group (δ ~4.11 ppm) and CF₃ coupling (J = 269.70 Hz) are diagnostic .

- HRMS : Confirms the molecular ion ([M + H]⁺) with high precision (e.g., calculated m/z 290.0318 vs. observed 290.0321) .

- IR Spectroscopy : Validates the nitrile stretch (~2200 cm⁻¹) and NH₂ vibrations.

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data for trifluoromethyl-substituted pyrazole derivatives?

Contradictions in chemical shifts or coupling constants may arise from tautomerism, solvent effects, or dynamic processes. Strategies include:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns proton-carbon correlations .

- Variable-temperature NMR : Identifies dynamic equilibria (e.g., hindered rotation of the CF₃ group).

- X-ray crystallography : SHELX software can resolve structural ambiguities by determining bond lengths and angles, as demonstrated for related pyrazole-acetonitrile derivatives .

Q. What mechanistic insights guide the regioselective alkylation of 5-amino-3-(trifluoromethyl)-1H-pyrazole?

Regioselectivity is influenced by:

- Electronic effects : The amino group at position 5 directs alkylation to the more nucleophilic N-1 position .

- Steric factors : Bulky electrophiles (e.g., ethyl chloroacetate) favor N-alkylation over O-alkylation.

- Protecting groups : Temporary protection of the amino group (e.g., Boc) can suppress side reactions during multi-step syntheses .

Q. How can computational tools predict the reactivity of this compound in medicinal chemistry applications?

- Density Functional Theory (DFT) : Models transition states for reactions like nucleophilic additions or cyclizations, predicting activation energies and regioselectivity .

- Molecular docking : Evaluates binding interactions with biological targets (e.g., JAK kinases), as seen in analogs like Itacitinib (INCB39110) .

- ADMET prediction : Assesses pharmacokinetic properties (e.g., solubility, metabolic stability) to prioritize derivatives for synthesis .

Methodological Considerations

Q. What strategies improve the purity of this compound during scale-up?

- Chromatography : Flash chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (>95%) .

- Quality control : HPLC with UV detection (λ = 254 nm) ensures batch consistency .

Q. How can researchers validate the biological activity of this compound in kinase inhibition assays?

- Enzyme assays : Measure IC₅₀ values against JAK isoforms using ATP-coupled assays .

- Cellular assays : Assess inhibition of STAT phosphorylation in cytokine-stimulated cells (e.g., THP-1 monocytes) .

- Structural analogs : Compare activity with Baricitinib impurities, which share the pyrazole-acetonitrile core .

Data Contradiction Analysis

Q. How should conflicting reports on the stability of the nitrile group in acidic/basic conditions be resolved?

- Controlled stability studies : Monitor degradation under varying pH (1–14) via LC-MS.

- Protection strategies : Use acid-labile protecting groups (e.g., tert-butyl) if instability is confirmed .

- Cross-referencing : Compare stability data with structurally related compounds, such as 2-(3-methyl-1H-1,2,4-triazol-5-yl)acetonitrile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.